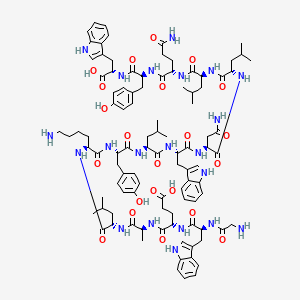
H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH is a peptide composed of 15 amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Various reagents, depending on the specific substitution desired.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
Scientific Research Applications
Peptides like H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and reactions.
Biology: Serve as tools to investigate protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays, biosensors, and as components in drug delivery systems.
Mechanism of Action
The mechanism of action of peptides like H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH depends on their specific sequence and structure. These peptides can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymes.
Proteins: Interacting with other proteins to influence their function and stability.
Comparison with Similar Compounds
Similar Compounds
- H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-Gly-OH
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
Uniqueness
The uniqueness of H-Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp-OH lies in its specific sequence, which determines its structure, function, and interactions with other molecules. This peptide’s unique sequence allows it to be used in specialized applications that other peptides may not be suitable for.
Properties
Molecular Formula |
C100H135N21O22 |
|---|---|
Molecular Weight |
1983.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C100H135N21O22/c1-52(2)38-73(113-87(129)56(9)108-88(130)72(34-36-86(127)128)112-97(139)79(109-85(126)48-102)44-59-49-105-67-21-13-10-18-64(59)67)91(133)110-70(24-16-17-37-101)89(131)117-77(42-57-25-29-62(122)30-26-57)95(137)115-76(41-55(7)8)94(136)119-80(45-60-50-106-68-22-14-11-19-65(60)68)98(140)120-81(47-84(104)125)99(141)116-75(40-54(5)6)93(135)114-74(39-53(3)4)92(134)111-71(33-35-83(103)124)90(132)118-78(43-58-27-31-63(123)32-28-58)96(138)121-82(100(142)143)46-61-51-107-69-23-15-12-20-66(61)69/h10-15,18-23,25-32,49-56,70-82,105-107,122-123H,16-17,24,33-48,101-102H2,1-9H3,(H2,103,124)(H2,104,125)(H,108,130)(H,109,126)(H,110,133)(H,111,134)(H,112,139)(H,113,129)(H,114,135)(H,115,137)(H,116,141)(H,117,131)(H,118,132)(H,119,136)(H,120,140)(H,121,138)(H,127,128)(H,142,143)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-/m0/s1 |
InChI Key |
COBGJWRODOCSTQ-ITLGPZOXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















